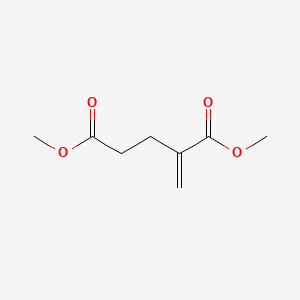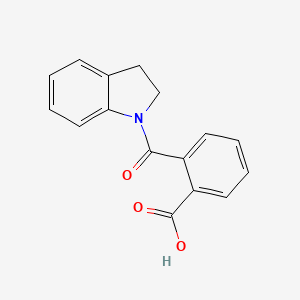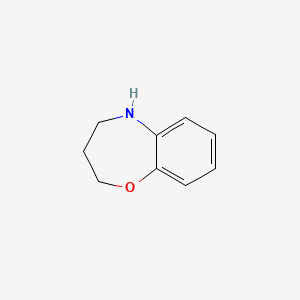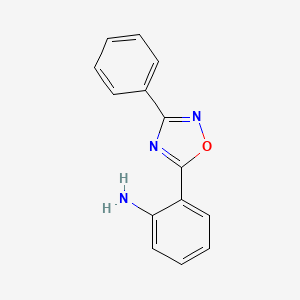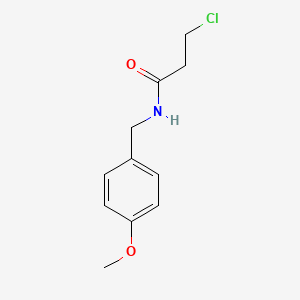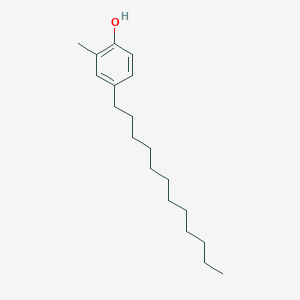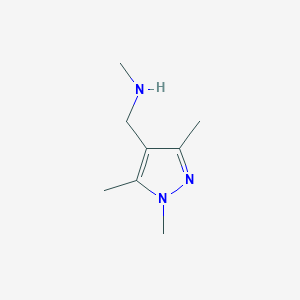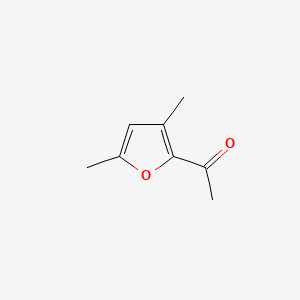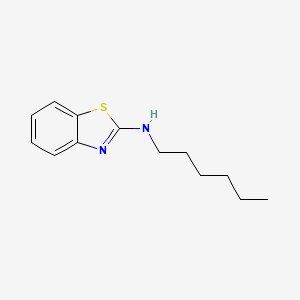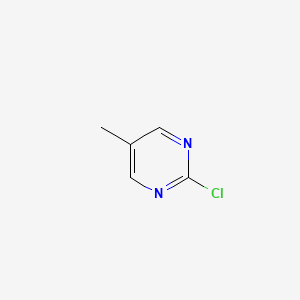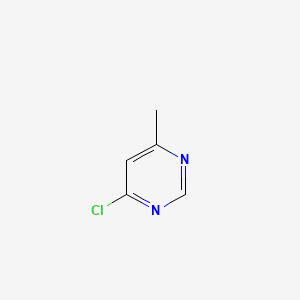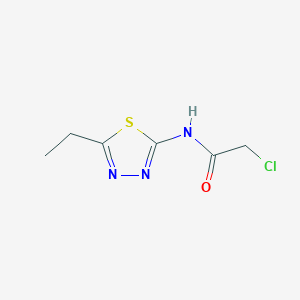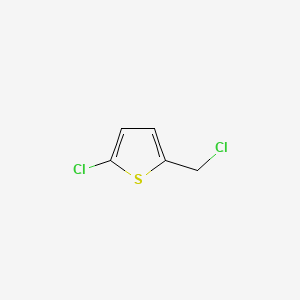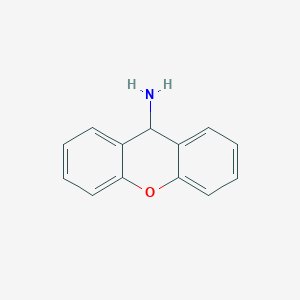
9H-Xanthen-9-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9H-Xanthen-9-amine involves the preparation of a series of 9H-xanthen-9-amines with a wide variety of nitrogen substituents at C-9 . These substituents include acetamidine, imidate, pyrimidine, thiazoline, quinuclidine, 2-hydrazinopyridine, aminopiperidine, aminoalkylimidazole, and aminoalkylpyridine moieties .Molecular Structure Analysis
The molecular formula of 9H-Xanthen-9-amine is C13H11NO . The compound has a molecular weight of 197.23 g/mol . The InChIKey, a unique identifier for the compound, is OTTYHRLXKGOXLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Xanthen-9-amine include a molecular weight of 197.23 g/mol, a XLogP3 value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0, an exact mass of 197.084063974 g/mol, and a monoisotopic mass of 197.084063974 g/mol .Aplicaciones Científicas De Investigación
Anti-inflammatory and Antioxidant Activities
- Scientific Field: Pharmacology and Biochemistry
- Summary of the Application: Xanthones, including those with a 9H-xanthen-9-one scaffold, have been found to have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a variety of substituents at different positions, which contributes to their diverse applications .
- Methods of Application or Experimental Procedures: A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions . Structure–activity relationship (SAR) studies were performed using matched molecular pairs (MMPs) .
- Results or Outcomes: The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This confirms a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .
Anti-Cancer Activities
- Scientific Field: Oncology and Pharmacology
- Summary of the Application: Xanthones, including those with a 9H-xanthen-9-one scaffold, have been found to have anti-cancer activities . The presence of 1,3-dihydroxyl groups with electron-withdrawing groups in the opposite ring gave better inhibitory activities .
- Methods of Application or Experimental Procedures: A series of xanthone derivatives was synthesized and evaluated for their anti-cancer activities . The inhibitory activities were measured using the IC50 value against the MDA-MB-231 cell line .
- Results or Outcomes: In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was the most potent, with an IC50 value of 0.46 ± 0.03 μM against the MDA-MB-231 cell line .
Anti-Alzheimer Activities
- Scientific Field: Neurology and Pharmacology
- Summary of the Application: Xanthones, including those with a 9H-xanthen-9-one scaffold, have been found to have anti-Alzheimer activities . The presence of different substituents at different positions on the xanthone core leads to a large variety of pharmacological activities .
- Methods of Application or Experimental Procedures: A series of xanthone derivatives was synthesized and evaluated for their anti-Alzheimer activities . The inhibitory activities were measured using various in vitro and in vivo models .
- Results or Outcomes: The data obtained revealed that some of the xanthone derivatives showed promising results in terms of biocompatibility and counteraction of cytotoxicity . These compounds could potentially be further developed as therapeutic agents for Alzheimer’s disease .
Direcciones Futuras
Propiedades
IUPAC Name |
9H-xanthen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYHRLXKGOXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345186 | |
| Record name | 9H-Xanthen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthen-9-amine | |
CAS RN |
35598-63-1 | |
| Record name | 9H-Xanthen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Xanthen-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




